molecular formula C14H10N2O4 B7727656 4,4'-Dinitrostilbene

4,4'-Dinitrostilbene

Cat. No.: B7727656
M. Wt: 270.24 g/mol
InChI Key: CLVIIRIMEIEKOQ-UHFFFAOYSA-N
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Description

4,4’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its applications in the synthesis of dyes and optical brighteners .

Mechanism of Action

The mechanism of action of 4,4’-dinitrostilbene and its derivatives involves interactions with various molecular targets. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with cellular proteins and enzymes, affecting their function . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

4,4’-Dinitrostilbene can be compared with other stilbene derivatives such as:

These compounds share a similar stilbene backbone but differ in their functional groups, leading to unique properties and applications.

Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVIIRIMEIEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.5 mol p-nitrobenzylchloride are dissolved in the hot in 2300 ml of ethanol and a solution of 3.8 mol potassium hydroxide in 1100 ml of aqueous ethanol (70:30) is added thereto drop by drop. After completion of the addition, cooling takes place in an ice bath to 0° C., the precipitate is filtered off and washed in hot water and warm aqueous alcohol (50:50). Drying is then carried out in a vacuum at 75° C. (yield: 83%).
Quantity
3.5 mol
Type
reactant
Reaction Step One
Quantity
2300 mL
Type
solvent
Reaction Step One
Quantity
3.8 mol
Type
reactant
Reaction Step Two
Quantity
1100 mL
Type
solvent
Reaction Step Two

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